molecular formula C20H33NO B1239571 (2S,6S)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine

(2S,6S)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine

Cat. No. B1239571
M. Wt: 303.5 g/mol
InChI Key: RYAUSSKQMZRMAI-BSOSBYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,6S)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine is a trans-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine in which both of the stereocentres in the morpholine ring have S configuration.

Scientific Research Applications

Spectrophotometric Analysis and Quantitative Determination

(2S,6S)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine has been researched as an antifungal agent, specifically Amorolfine (AMF). Two spectrophotometric methods have been developed for the determination of AMF, involving the formation of colored complexes with MBTH & 1,10-Phenanthroline, showing absorption maximum at 660 and 510nm respectively (Aparna et al., 2010).

Crystal Structure Analysis

Intramolecular Reactions and Reactivity Towards Hydrogen

The compound has been a part of studies involving intramolecular pyridine-based frustrated Lewis-pairs. The reaction specifics, including deprotonation steps, organolithium or -potassium compounds formation, and the reactivity towards hydrogen, are documented, indicating the compound’s involvement in complex chemical reactions (L. A. Körte et al., 2015).

Applications in Photophysical Properties and Data Security

The compound has also been part of research in the context of photophysical properties and applications in data security protection. It has been involved in the design of heteroleptic cationic Ir(III) complexes, showing fluorescence–phosphorescence dual-emission, aggregation-induced fluorescence emission (AIFE), and piezochromic behaviors, demonstrating its potential in designing smart luminescent materials (Zhongming Song et al., 2016).

properties

Molecular Formula

C20H33NO

Molecular Weight

303.5 g/mol

IUPAC Name

(2S,6S)-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine

InChI

InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17-/m0/s1

InChI Key

RYAUSSKQMZRMAI-BSOSBYQFSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C

SMILES

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,6S)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine

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